Methyl 4-nitrobenzenesulfonate
Overview
Description
Methyl 4-nitrobenzenesulfonate is an organic compound with the molecular formula C7H7NO5S. It is a pale yellow-beige powder and is known for its role as a methylating agent. This compound is often used in organic synthesis due to its ability to introduce a sulfonate group onto aromatic compounds .
Mechanism of Action
Target of Action
Methyl 4-nitrobenzenesulfonate (MNBS) is a versatile chemical compound used in various biochemical studies. Its primary targets are proteins and peptides, where it acts as a selective S-methylating agent . The compound’s ability to methylate these biological macromolecules allows it to modify their structure and function, making it a valuable tool in biochemical research.
Mode of Action
MNBS operates through a mechanism known as nucleophilic substitution reactions (Sₙ²). The compound possesses a good leaving group (SO₃⁻) and an electron-withdrawing nitro group (NO₂), which makes the attached methyl group more susceptible to attack by nucleophiles. This interaction results in the methylation of the target molecule, altering its properties and behavior.
Biochemical Pathways
The exact biochemical pathways affected by MNBS depend on the specific targets it interacts with. For instance, when MNBS methylates a protein, it can potentially alter the protein’s function, which could impact various biochemical pathways that the protein is involved in. One study has shown that the reaction between MNBS and bromide ions has been studied in mixed single-chain-gemini micellar solutions .
Pharmacokinetics
Given its chemical properties, it is soluble in acetone , which suggests that it may have good bioavailability
Result of Action
The methylation of proteins and peptides by MNBS can result in significant molecular and cellular effects. For example, methylation can alter a protein’s function, potentially impacting cellular processes such as signal transduction, gene expression, and protein-protein interactions. In one study, the incubation of L-threonine dehydrogenase from Escherichia coli with MNBS resulted in a time- and concentration-dependent loss of enzymatic activity .
Biochemical Analysis
Biochemical Properties
Methyl 4-nitrobenzenesulfonate plays a significant role in biochemical reactions, particularly in the methylation of proteins and peptides. It interacts with enzymes such as α-chymotrypsin, where it methylates histidine-57, leading to enzyme modification . Additionally, it has been studied for its reactions with ammonia, primary amines, secondary amines, tertiary amines, and anionic nucleophiles . These interactions highlight the compound’s versatility in modifying various biomolecules.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to inactivate enzymes like Vibrio harveyi luciferase, an alpha-beta dimer, through methylation . This inactivation can influence cell signaling pathways and gene expression by altering the activity of key enzymes. Furthermore, the compound’s ability to methylate proteins can impact cellular metabolism by modifying metabolic enzymes and their functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to act as a methylating agent. It exerts its effects by transferring a methyl group to specific amino acid residues in proteins, such as histidine-57 in α-chymotrypsin . This methylation can lead to enzyme inhibition or activation, depending on the target protein and the site of methylation. The compound’s interactions with nucleophiles also suggest its role in modifying nucleic acids and other biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its reactivity can decrease over time due to degradation . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can lead to sustained enzyme inactivation and altered cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively methylate target proteins without causing significant toxicity. At high doses, toxic or adverse effects may be observed, including enzyme inactivation and disruption of cellular processes . Threshold effects have been noted, where a certain dosage is required to achieve the desired biochemical modifications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as a methylating agent. It interacts with enzymes and cofactors that facilitate the transfer of methyl groups to target biomolecules . This can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s solubility in acetone and other solvents also affects its distribution within biological systems.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . The localization of the compound can impact its activity and function, particularly in modifying enzymes and other biomolecules within targeted subcellular regions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-nitrobenzenesulfonate can be synthesized through the reaction of methyl benzenesulfonate with nitric acid. The reaction typically involves the use of iron (III) nitrate nonahydrate and phosphorus pentoxide as catalysts. The process is carried out in a stainless milling beaker with a milling ball, and the reaction is performed in a mixer mill at room temperature for about 6 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The product is then purified through column chromatography and other purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-nitrobenzenesulfonate undergoes various types of reactions, including nucleophilic substitution (S_N2) reactions. It reacts with ammonia, primary amines, secondary amines, tertiary amines, and anionic nucleophiles .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include ammonia and various amines.
Reaction with Bromide Ions: This reaction has been studied in mixed single-chain-gemini micellar solutions, indicating the versatility of the compound in different reaction environments.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with ammonia yields methyl 4-aminobenzenesulfonate .
Scientific Research Applications
Methyl 4-nitrobenzenesulfonate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Comparison with Similar Compounds
- Methyl p-toluenesulfonate
- Methyl methanesulfonate
- Methyl benzenesulfonate
Comparison: Methyl 4-nitrobenzenesulfonate is unique due to the presence of the nitro group, which enhances its reactivity in nucleophilic substitution reactions. Compared to methyl p-toluenesulfonate and methyl methanesulfonate, the nitro group in this compound makes it a more effective electrophilic aromatic substitution reagent .
Properties
IUPAC Name |
methyl 4-nitrobenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S/c1-13-14(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNJNEUWTBBZPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064138 | |
Record name | Benzenesulfonic acid, 4-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6214-20-6 | |
Record name | Methyl 4-nitrobenzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6214-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl p-nitrobenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-nitro-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 4-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-nitrobenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL P-NITROBENZENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD3FYB9V7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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